TICARCILLIN DISODIUM
Overview
Description
Ticarcillin disodium: is a semisynthetic antibiotic derived from penicillin. It belongs to the class of beta-lactam antibiotics and is primarily used to treat a variety of bacterial infections. This compound is particularly effective against gram-negative bacteria, including Pseudomonas aeruginosa and Proteus vulgaris . It is often used in combination with a beta-lactamase inhibitor such as clavulanic acid to enhance its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ticarcillin disodium is synthesized through a series of chemical reactions starting from penicillin. The key steps involve the acylation of the penicillin nucleus with a thiopheneacetic acid derivative. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the acylation process .
Industrial Production Methods: In industrial settings, this compound is produced through a controlled fermentation process followed by chemical modification. The fermentation process involves the cultivation of Penicillium chrysogenum, which produces penicillin. The penicillin is then chemically modified to introduce the thiopheneacetic acid moiety, resulting in the formation of this compound .
Chemical Reactions Analysis
Types of Reactions: Ticarcillin disodium undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various degradation products.
Reduction: Reduction reactions can modify the beta-lactam ring, affecting the antibiotic’s efficacy.
Substitution: Substitution reactions can occur at the thiophene ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions include various degradation products and derivatives of this compound, which may have different pharmacological properties .
Scientific Research Applications
Chemistry: Ticarcillin disodium is used in chemical research to study the synthesis and modification of beta-lactam antibiotics. It serves as a model compound for developing new antibiotics with improved efficacy and reduced resistance .
Biology: In biological research, this compound is used to study bacterial cell wall synthesis and the mechanisms of antibiotic resistance. It is also employed in molecular biology to test the uptake of marker genes into bacteria .
Medicine: Clinically, this compound is used to treat a wide range of bacterial infections, particularly those caused by gram-negative bacteria. It is often used in combination with clavulanic acid to overcome beta-lactamase-mediated resistance .
Industry: In the pharmaceutical industry, this compound is used in the development and production of antibiotic formulations. It is also used in quality control processes to ensure the efficacy and safety of antibiotic products .
Mechanism of Action
Ticarcillin disodium exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains. This inhibition disrupts cell wall synthesis, leading to cell lysis and death . The primary molecular target of this compound is the penicillin-binding protein 2a, which is essential for bacterial cell wall synthesis .
Comparison with Similar Compounds
Carbenicillin: Similar to ticarcillin disodium, carbenicillin is a beta-lactam antibiotic used to treat gram-negative bacterial infections.
Piperacillin: Another beta-lactam antibiotic, piperacillin, is often used in combination with tazobactam to treat a wide range of infections.
Uniqueness: this compound is unique in its enhanced activity against Pseudomonas aeruginosa and its ability to be used in combination with clavulanic acid to overcome beta-lactamase-mediated resistance. This combination makes it particularly effective in treating infections caused by resistant bacterial strains .
Properties
IUPAC Name |
disodium;6-[(2-carboxylato-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O6S2.2Na/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);;/q;2*+1/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBCUBMBMZNEME-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2Na2O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4697-14-7 | |
Record name | (2S,5R,6R)-6-[[(2R)-Carboxy-3-thienylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid disodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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